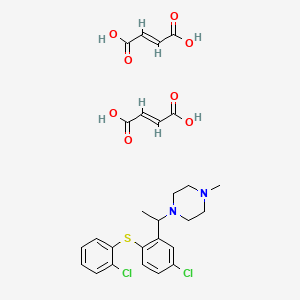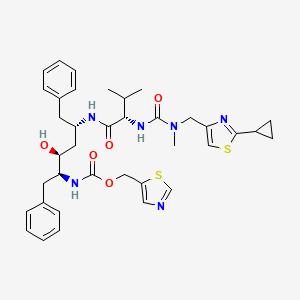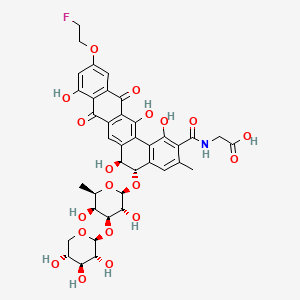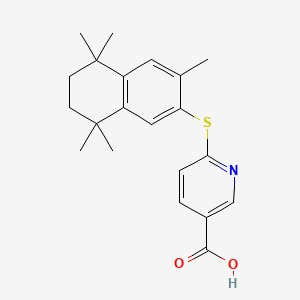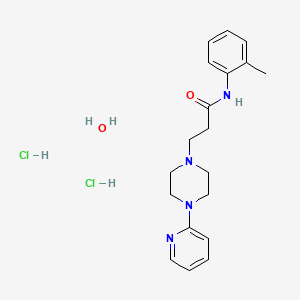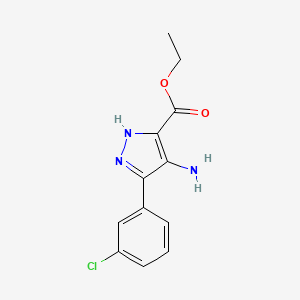
2-(4-(3-(2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is a complex organic compound characterized by the presence of multiple functional groups, including piperazine, biphenothiazine, and ethanol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the biphenothiazine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of trifluoromethyl groups: This step often involves the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the piperazine ring: This is typically done through nucleophilic substitution reactions.
Addition of the ethanol group: This final step can be accomplished through alkylation reactions using ethanol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The biphenothiazine core can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring could introduce various functional groups.
Applications De Recherche Scientifique
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Bis(trifluoromethyl)-4-(piperazin-1-yl)quinoline: This compound shares the trifluoromethyl and piperazine groups but has a different core structure.
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Uniqueness
2-(4-(3-(2’,8-bis(trifluoromethyl)-10H-3,10’-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol is unique due to its biphenothiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
2518011-27-1 |
|---|---|
Formule moléculaire |
C35H32F6N4OS2 |
Poids moléculaire |
702.8 g/mol |
Nom IUPAC |
2-[4-[3-[2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C35H32F6N4OS2/c36-34(37,38)23-6-10-31-28(20-23)44(13-3-12-42-14-16-43(17-15-42)18-19-46)26-9-8-25(22-33(26)48-31)45-27-4-1-2-5-30(27)47-32-11-7-24(21-29(32)45)35(39,40)41/h1-2,4-11,20-22,46H,3,12-19H2 |
Clé InChI |
HNWOWRLLXIPPLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F)SC7=C2C=C(C=C7)C(F)(F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






